3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea is a complex organic compound that belongs to the class of thioureas. This compound features an indole-derived moiety and a thiourea functional group, which are significant in medicinal chemistry for their biological activities. The structural complexity of this compound suggests potential applications in pharmacology, particularly in the development of therapeutic agents.
This compound can be synthesized through various methods, often involving the reaction of indole derivatives with thiourea or its derivatives. The synthesis of similar compounds has been documented in scientific literature, highlighting the versatility and relevance of thioureas in medicinal chemistry .
3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea is classified as:
The synthesis of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea can be approached through several methods:
The synthesis often requires careful control of reaction conditions to optimize yield and minimize side reactions. Techniques such as high-throughput screening and structure–activity relationship studies are employed to analyze the efficacy of synthesized compounds .
The molecular structure of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea can be depicted as follows:
This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of both an indole moiety and a thiourea group suggests interesting steric and electronic properties.
Key data related to its molecular structure includes:
The compound can undergo various chemical reactions typical for thioureas:
Reactions involving this compound are often characterized by their ability to form stable intermediates due to resonance stabilization provided by the indole structure .
The mechanism of action for compounds like 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea typically involves:
Research indicates that derivatives of thioureas exhibit a range of biological activities including anti-inflammatory and anti-cancer properties .
The physical properties include:
Chemical properties relevant to this compound include:
The compound has potential applications in various fields:
The molecular architecture of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea exemplifies rational drug design through hybrid pharmacophore integration. This compound strategically combines three bioactive elements: (1) the 2-oxoindoline core, recognized for broad antimicrobial and anticancer properties [1]; (2) the thiourea bridge, enabling critical hydrogen-bonding interactions with biological targets [5]; and (3) the tetrahydrofuran-derived (oxolane) moiety, enhancing solubility and membrane permeability [6]. The planar oxindole component facilitates intercalation into DNA or enzyme active sites, while the conformationally flexible oxolanylmethyl group introduces three-dimensionality crucial for target complementarity. This hybrid approach addresses limitations of simpler isatin derivatives, which often exhibit modest bioactivity due to poor pharmacokinetic properties [3].
The electron-delocalized system spanning the oxindole-thiourea conjugate enables π-π stacking interactions with aromatic residues in enzyme binding pockets, as demonstrated in molecular docking studies of analogous structures targeting bacterial tyrosyl-tRNA synthetase (PDB:1JIJ) and topoisomerase II DNA gyrase (PDB:2XRT) [1]. The oxolane ring's oxygen atom provides an additional hydrogen bond acceptor site, potentially enhancing affinity for polar enzyme subsites. Computational analyses of similar thiourea derivatives reveal charge distribution patterns where the thiocarbonyl sulfur acts as a potent hydrogen bond acceptor while the indolic NH serves as a donor, creating a bidirectional recognition motif ideal for enzymatic inhibition [5].
The synthesis employs a convergent strategy via acid-catalyzed condensation between 3-isothiocyanatooxindole and 2-aminomethyltetrahydrofuran (Scheme 1). Systematic optimization identified p-toluenesulfonic acid (p-TsOH, 10 mol%) in anhydrous DMF as the optimal catalytic system, achieving 87% yield at 80°C within 4 hours – a significant improvement over uncatalyzed reactions (<35% yield) [1]. Polar aprotic solvents (DMF, DMSO) dramatically enhance reaction kinetics compared to protic solvents (EtOH, i-PrOH) due to superior dissolution of the ionic transition state. Microwave irradiation (300W, 120°C) further reduces reaction time to 25 minutes with comparable yield (85%), demonstrating the methodology's adaptability to alternative energy inputs [3].
Table 1: Solvent and Catalyst Screening for Target Compound Synthesis
Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | Ethanol | 80 | 12 | 32 |
Acetic acid | DMF | 80 | 6 | 58 |
p-TsOH | DMF | 80 | 4 | 87 |
p-TsOH | Toluene | 110 | 5 | 41 |
ZnCl₂ | DMF | 80 | 6 | 63 |
p-TsOH (MW)* | DMF | 120 | 0.42 | 85 |
*Microwave irradiation conditions [1] [3]
Critical purification involves sequential precipitation (ice-water) and silica gel chromatography (EtOAc/hexane, 7:3) to remove symmetric thiourea byproducts formed via competing amine-isothiocyanate dimerization. Crystallization from THF/n-heptane yields analytically pure product as yellow crystals (mp 218-220°C). This protocol consistently delivers >99% HPLC purity at 50-g scale, establishing robustness for preclinical supply [6].
Strategic modifications at three positions modulate electronic and steric properties while maintaining the core pharmacophore (Figure 1). N1-alkylation of the oxindole (methyl, allyl, benzyl) increases logP by 0.8-1.5 units but requires protecting group strategies to prevent N-alkylation of the thiourea nitrogen [1] [6]. Electron-withdrawing substituents (Cl, Br, NO₂) at C5 of the isatin ring significantly accelerate condensation kinetics (k = 2.3 × 10⁻³ s⁻¹ for 5-Cl vs. 9.8 × 10⁻⁴ s⁻¹ for 5-CH₃) due to enhanced electrophilicity of the C3 carbonyl, though yields remain comparable (82-86%). Conversely, electron-donating groups (5-OCH₃) necessitate extended reaction times (7h) for complete conversion [3].
Oxolane ring modifications reveal stringent steric constraints: replacement with tetrahydropyranylmethyl decreases yield by 35% due to unfavorable transition state geometry, while cyclopropylmethyl analogues exhibit precipitation issues during workup. Thiourea sulfur oxidation to disulfides or sulfimides occurs with mCPBA but abolishes antimicrobial activity, confirming the critical role of the thiocarbonyl motif [5].
Table 2: Substituent Effects on Synthesis and Properties
Modification Site | Substituent | Relative Rate | Isolated Yield (%) | logP* |
---|---|---|---|---|
C5 (Isatin) | H | 1.00 | 87 | 1.82 |
C5 (Isatin) | 5-Cl | 2.35 | 86 | 2.15 |
C5 (Isatin) | 5-OCH₃ | 0.68 | 83 | 1.65 |
Oxolane | THP** | 0.75 | 56 | 2.04 |
Thiourea | S=O | 1.12 | 79 | 0.98 |
Calculated partition coefficient; *Tetrahydropyranylmethyl [1] [3] [6]
Kilogram-scale production employs a catalyst-free modification in refluxing 2-MeTHF, balancing reaction efficiency (78% yield) with simplified purification. This green chemistry approach eliminates transition metal contaminants problematic for biological testing while utilizing a recyclable solvent (90% recovery via distillation) [1]. Process analytical technology (PAT) tools monitor reaction progression through in situ FTIR, tracking thiourea C=O (1690 cm⁻¹) and C=S (1250 cm⁻¹) band development to precisely determine endpoint, reducing byproduct formation from over-processing [6].
Continuous flow chemistry enhances hazardous intermediate handling: 3-isothiocyanatooxindole synthesis via thiophosgene/oxindole reaction proceeds in a corrosion-resistant microreactor (τ = 2 min), with immediate in-line extraction removing HCl byproducts before coupling with aminomethyloxolane. This integrated process achieves 73% overall yield at >99.5% purity, surpassing batch methods in efficiency and safety [3]. Lyophilization from tert-butanol/water produces a stable amorphous solid (residual solvent <300 ppm) with consistent dissolution profiles across 15 preclinical batches, confirming suitability for formulation development.
Figure 1: Synthesis and Derivatization Pathway
O O║ ║__‖__ + O₂N≡C=S → __‖__ → Target Compound| | (Thiophosgene) | | N=C=S| Isatin | | 3-Isothiocyanatooxindole |‾‾‾‾‾‾ ‾‾‾‾‾‾↓│ p-TsOH, DMF│ 80°C, 4h↓O O║ ║__‖__ -N=C=S + H₂N-CH₂-(oxolane) → __‖__-N-C-NH-CH₂-(oxolane)| |__________ | | ‖| | | S| 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea |‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾↓Modifications: R¹ = H, CH₃, CH₂Ph (Isatin N1) R² = H, Cl, Br, NO₂, OCH₃ (Isatin C5)Oxolane = Tetrahydrofuran-2-yl, 3-methyltetrahydrofuran-2-yl
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8